2-[(2-Phenylethoxy)carbonyl]benzoate
Description
2-[(2-Phenylethoxy)carbonyl]benzoate (CAS No. 105578-59-4) is a benzoic acid derivative esterified with a phenylethoxycarbonyl group at the 2-position of the benzene ring. Its molecular formula is C₁₆H₁₄O₄, and it belongs to the class of aliphatic branched-chain benzoates .
Properties
CAS No. |
105578-59-4 |
|---|---|
Molecular Formula |
C16H13O4- |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-(2-phenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-8-4-5-9-14(13)16(19)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)/p-1 |
InChI Key |
KIBVCISKUNDXOE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
The table below compares 2-[(2-Phenylethoxy)carbonyl]benzoate with structurally related benzoate esters:
*Estimated based on structural similarity to C200-1995 .
Key Observations:
- Lipophilicity: The phenylethoxycarbonyl group in this compound contributes to a higher logP (~5.5) compared to simpler esters like phenethyl benzoate (logP 3.2) or ethyl 4-(dimethylamino) benzoate (logP ~2.1). This suggests superior membrane permeability but lower aqueous solubility .
- Electronic Effects : The electron-withdrawing carbonyl group in this compound may enhance its reactivity in nucleophilic substitutions compared to benzyl 2-(benzyloxy) benzoate, which has electron-donating benzyloxy groups .
Role in Polymer Chemistry
Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% higher degree of conversion in polymerization reactions . By contrast, this compound’s bulkier substituent may hinder its utility in such applications due to steric effects.
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